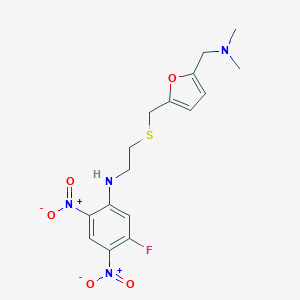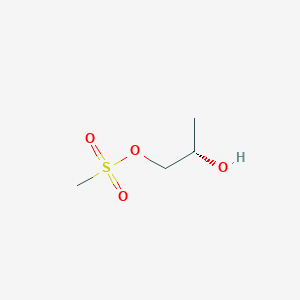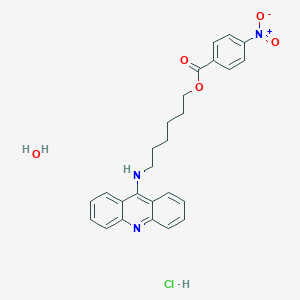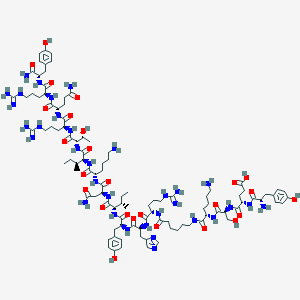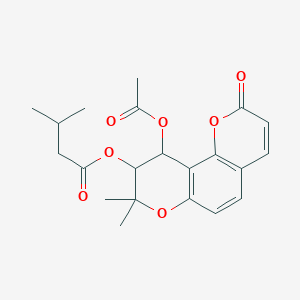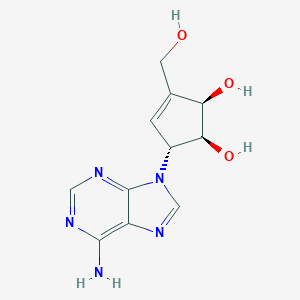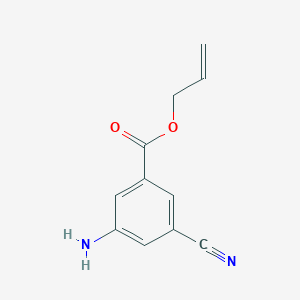
Allyl 3-amino-5-cyanobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl 3-amino-5-cyanobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a versatile molecule that can be synthesized using different methods and has demonstrated promising results in scientific research.
Mécanisme D'action
The mechanism of action of Allyl 3-amino-5-cyanobenzoate is not fully understood. However, it is believed to exert its effects through the inhibition of enzymes involved in various cellular processes. It has also been shown to induce apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Allyl 3-amino-5-cyanobenzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi. It has also been shown to induce cell death in cancer cells. Additionally, it has been shown to reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Allyl 3-amino-5-cyanobenzoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has demonstrated promising results in various scientific research applications. However, it also has some limitations. It is relatively unstable and can degrade over time, which can affect its effectiveness in experiments. Additionally, it can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of Allyl 3-amino-5-cyanobenzoate. One potential direction is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the study of its potential applications in other fields, such as materials science and environmental science. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent for various diseases.
Conclusion:
Allyl 3-amino-5-cyanobenzoate is a versatile molecule that has demonstrated promising results in scientific research. It has potential applications in various fields, including antimicrobial, anticancer, and anti-inflammatory therapies. It can be synthesized using various methods and has several advantages for lab experiments. However, it also has some limitations, and further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
Méthodes De Synthèse
Allyl 3-amino-5-cyanobenzoate can be synthesized using various methods. One of the most common methods involves the reaction of 3-amino-5-cyanobenzoic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is typically carried out under reflux conditions. The product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
Allyl 3-amino-5-cyanobenzoate has been studied extensively in scientific research due to its potential applications in various fields. It has been shown to have antimicrobial, anticancer, and anti-inflammatory properties. It has also demonstrated potential as a fluorescent probe for imaging applications.
Propriétés
Numéro CAS |
153774-83-5 |
|---|---|
Nom du produit |
Allyl 3-amino-5-cyanobenzoate |
Formule moléculaire |
C11H10N2O2 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
prop-2-enyl 3-amino-5-cyanobenzoate |
InChI |
InChI=1S/C11H10N2O2/c1-2-3-15-11(14)9-4-8(7-12)5-10(13)6-9/h2,4-6H,1,3,13H2 |
Clé InChI |
KXPLOHCJQOKXRG-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)C1=CC(=CC(=C1)C#N)N |
SMILES canonique |
C=CCOC(=O)C1=CC(=CC(=C1)C#N)N |
Synonymes |
Benzoic acid, 3-amino-5-cyano-, 2-propenyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



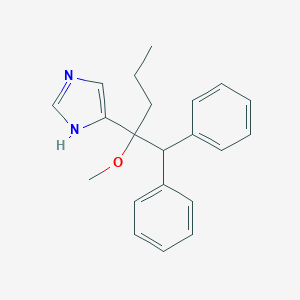
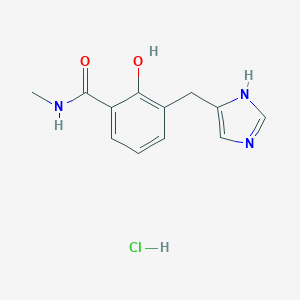
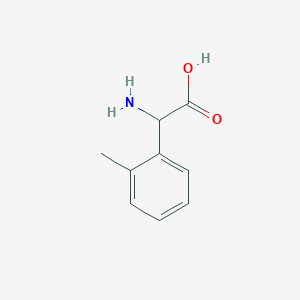
![Methyl 2-[benzyl(phenyl)amino]acetate](/img/structure/B135212.png)
![2-(5-methyl-1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B135213.png)
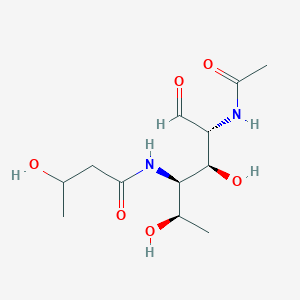
![1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione](/img/structure/B135216.png)
